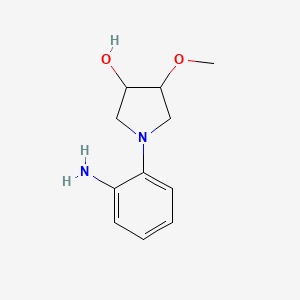

1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol

Overview

Description

1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol (AMPO) is an organic compound that has been studied for its use in a variety of scientific research applications. AMPO has a unique structure and properties that make it a useful tool for researchers in many fields, including biochemistry and physiology.

Scientific Research Applications

Synthesis and Structural Insights

The scientific research surrounding "1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol" primarily focuses on its synthesis, structural characteristics, and potential applications in various fields, excluding direct drug usage and side effects. This compound and its derivatives exhibit significant relevance due to their structural uniqueness and potential biological activities.

Innovative Synthesis Approaches : A novel methodology has been developed for the synthesis of 2-arylpyrrolidine-1-carboxamides, which are structurally related to "1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol." This approach utilizes acid-catalyzed cyclization of ureas in the presence of 3-aminophenol, highlighting a cost-effective and high-yield route to obtain these compounds under mild conditions (Smolobochkin et al., 2017).

Antioxidant Activity of Derivatives : Research into the antioxidant properties of methoxy- and hydroxyl-substituted 2'-aminochalcones, which share a core structural similarity with "1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol," reveals significant antioxidant activities. These activities are attributed to the presence of aminophenol moieties, suggesting potential for therapeutic applications (Sulpizio et al., 2016).

Biomedical Applications : A polymer-drug conjugate incorporating a related compound demonstrates antimicrobial and antifungal activities, with potential use in drug delivery systems. This highlights the broader applicability of such molecules in creating advanced materials for biomedical applications (Damaceanu et al., 2012).

High-Spin Organic Polymers : A study on polyphenylenevinylene derivatives with pendant groups structurally akin to "1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol" has led to the development of high-spin organic polymers. These materials exhibit unique electronic properties, including reversible redox characteristics, and are soluble in common solvents, opening avenues for electronic and optoelectronic applications (Kurata et al., 2007).

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to impact pathways such as tryptophan, vitamin b6, and purine metabolism . These pathways play crucial roles in various biological processes, including protein synthesis, neurotransmitter production, and DNA replication.

Pharmacokinetics

These properties are critical for understanding the bioavailability of the compound, its distribution within the body, how it is metabolized, and how it is eliminated from the body .

Result of Action

Related compounds have been found to have various effects, such as inhibiting cellular proliferation at the g1 to s transition phase of the cell cycle .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .

properties

IUPAC Name |

1-(2-aminophenyl)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-11-7-13(6-10(11)14)9-5-3-2-4-8(9)12/h2-5,10-11,14H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCZXPLWUWBJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

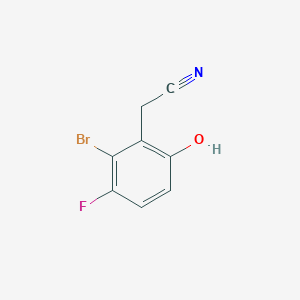

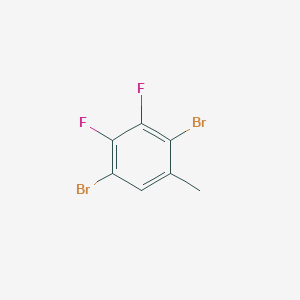

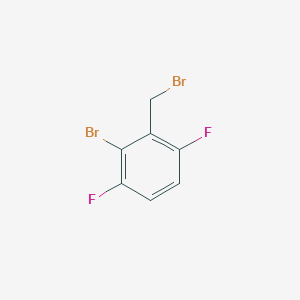

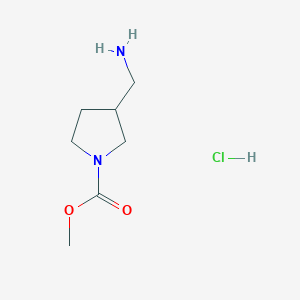

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

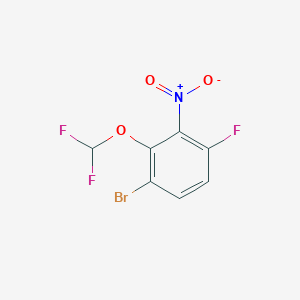

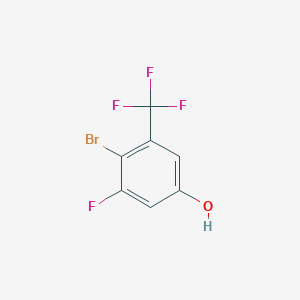

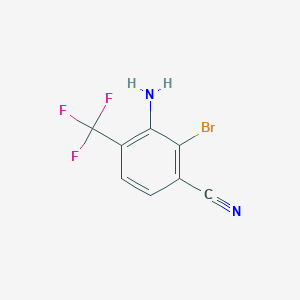

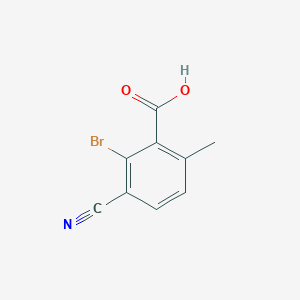

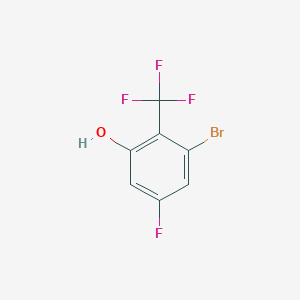

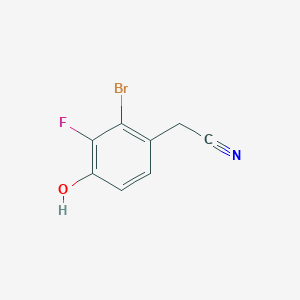

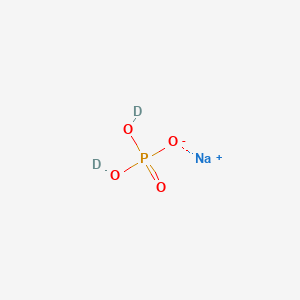

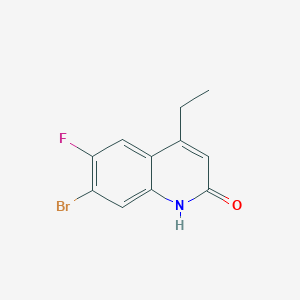

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.